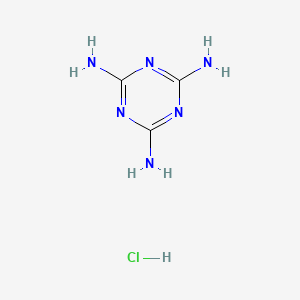

Melamine hydrochloride

Description

Propriétés

Numéro CAS |

626-32-4 |

|---|---|

Formule moléculaire |

C3H7ClN6 |

Poids moléculaire |

162.58 g/mol |

Nom IUPAC |

1,3,5-triazine-2,4,6-triamine;hydrochloride |

InChI |

InChI=1S/C3H6N6.ClH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

Clé InChI |

HPJKLCJJNFVOEM-UHFFFAOYSA-N |

SMILES canonique |

C1(=NC(=NC(=N1)N)N)N.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Melamine Hydrochloride

This guide provides a comprehensive technical overview of the synthesis of melamine hydrochloride from melamine and hydrochloric acid. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction: The Rationale for this compound

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich heterocyclic aromatic compound widely recognized for its use in the production of thermosetting plastics and resins.[1] A key physical characteristic of melamine is its planar triazine ring, which facilitates extensive intermolecular hydrogen bonding and π-π stacking.[2] This strong network results in very low solubility in water and most common organic solvents, limiting its application in aqueous systems.[2][3]

The synthesis of this compound, the salt formed from the reaction of melamine with hydrochloric acid, addresses this limitation directly. By protonating one of the basic amine groups on the triazine ring, the strong intermolecular forces are disrupted, and an ionic salt is formed.[2] This conversion significantly enhances aqueous solubility, a common strategy for amine-containing compounds.[2] This guide details the chemical principles, validated laboratory procedures, and analytical considerations for the successful synthesis and characterization of this compound.

Foundational Chemical Principles

The synthesis is a straightforward acid-base reaction. Melamine acts as a weak base due to the lone pairs of electrons on its exocyclic amino groups.[4] When reacted with a strong acid like hydrochloric acid (HCl), a proton (H⁺) is transferred to one of the amino groups, forming the melaminium cation and a chloride (Cl⁻) counter-ion.

Reaction Equation: C₃H₆N₆ (Melamine) + HCl (Hydrochloric Acid) → [C₃H₇N₆]⁺Cl⁻ (this compound)

The reaction is typically carried out in an aqueous medium, where the increased solubility of the resulting salt drives the reaction to completion.[3] Precise pH control is essential; maintaining an acidic environment (pH < 2.5) ensures complete protonation of the melamine molecules.[2]

Comparative Physicochemical Properties

The conversion to the hydrochloride salt markedly alters the compound's physical properties, most notably its solubility and melting point.

| Property | Melamine | This compound (Theoretical/Observed) |

| Molecular Formula | C₃H₆N₆ | C₃H₇ClN₆[2][5] |

| Molecular Weight | 126.12 g/mol | 162.58 g/mol [2][5] |

| Appearance | White monoclinic crystal[4] | White crystalline solid |

| Melting Point | >300 °C (sublimes)[2] | ~250 °C (decomposes)[2] |

| Water Solubility (20°C) | 3.1 g/L[2][3] | 15–20 g/L (estimated)[2] |

| pKa (of conjugate acid) | 5.0[2] | N/A |

Synthesis Methodologies: From Reactants to Product

Two primary, validated methods for the laboratory-scale synthesis of this compound are presented below. The choice of method often depends on the desired scale and available equipment.

Method 1: Aqueous Suspension with Controlled Acid Addition

This method is favored for its precise control over reaction conditions, particularly pH, which helps prevent the formation of polyhydrochloride byproducts.[2]

Experimental Protocol:

-

Dissolution: Suspend melamine in deionized water in a reaction flask equipped with a magnetic stirrer and a heating mantle. A typical ratio is 10-20 mL of water per gram of melamine.

-

Heating: Heat the suspension to 60–80°C with continuous stirring. Melamine's solubility increases with temperature, aiding the reaction.[2][3]

-

Acidification: While monitoring the pH with a calibrated meter, add concentrated (37%) hydrochloric acid dropwise to the heated suspension. The goal is to maintain a pH below 2.5 to ensure complete protonation of the melamine.[2] The solid melamine will gradually dissolve as it converts to the more soluble hydrochloride salt.

-

Crystallization: Once all the melamine has dissolved and the target pH is stable, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal precipitation.

-

Isolation: Collect the resulting white crystalline product by vacuum filtration.

-

Washing: Wash the filtered crystals with a small amount of cold deionized water to remove any residual acid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 80-110°C) to a constant weight.[6]

Method 2: Reflux in Hydrochloric Acid

This is a more direct and often faster method, suitable for ensuring complete reaction, though it uses a larger excess of acid.

Experimental Protocol:

-

Setup: In a round-bottom flask fitted with a mechanical stirrer, thermometer, and reflux condenser, place 500 grams of 37.7% hydrochloric acid.[6]

-

Addition of Melamine: Add 63 grams of melamine to the acid in the flask.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 1.5 hours with continuous stirring.[6]

-

Crystallization: After the reflux period, turn off the heat and allow the flask to cool to room temperature. For optimal crystal formation, this cooling can be extended over a period of 16-17 hours.[6]

-

Isolation: Filter the reaction product to collect the white crystals.

-

Washing: Wash the collected product thoroughly with approximately 300 mL of deionized water to remove excess HCl.[6]

-

Drying: Dry the washed product in an oven at 110°C for 20 hours or until a constant weight is achieved. A reported yield for this method is approximately 87.4%.[6]

Visualization of the Synthesis Process

Reaction Mechanism

The core of the synthesis is a simple proton transfer from the hydronium ion (formed by HCl in water) to a nitrogen atom of melamine.

Caption: Acid-base reaction mechanism for this compound synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of this compound follows a logical sequence of steps.

Caption: General experimental workflow for laboratory synthesis.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Several analytical techniques are employed for this purpose.

-

Elemental Analysis : This is a fundamental technique to verify the successful incorporation of chlorine into the structure. The theoretical chlorine content of melamine monohydrochloride is 21.8%. Experimental values should closely match this figure.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis can confirm the protonation of the amine groups. Changes in the N-H stretching and bending vibrations, as well as shifts in the triazine ring vibrations, are expected upon salt formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR can provide detailed structural information. Protonation will cause a downfield shift in the signals of the protons attached to or near the protonated nitrogen atom.

-

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting and decomposition temperatures. This compound typically decomposes around 250°C, which is significantly lower than the sublimation temperature of pure melamine.[2]

-

Chromatographic Methods : For quantitative analysis and impurity profiling, methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective.[7][8][9]

Critical Safety Considerations

Both melamine and hydrochloric acid present hazards that require strict adherence to safety protocols.

-

Hydrochloric Acid : Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage.[10][11] Its vapors are a potent respiratory irritant.[10]

-

Melamine : While less acutely hazardous than HCl, melamine dust can cause irritation. Ingestion can have toxic effects.

-

Personal Protective Equipment (PPE) : At a minimum, chemical splash goggles, nitrile gloves, and a lab coat are mandatory.[11][13] For handling large quantities of concentrated acid, a face shield and a chemical-resistant apron are recommended.[10]

-

Spill Response : Have appropriate spill control materials, such as a neutralizer or absorbent, readily available. For small spills (<1 L), trained personnel with proper PPE can manage the cleanup.[12] For large spills, evacuate the area and contact emergency personnel.

-

Waste Disposal : Dispose of all chemical waste in accordance with local, regional, and national regulations.

References

- Organic Syntheses. (n.d.). Methylamine Hydrochloride.

- Vulcanchem. (n.d.). This compound - 626-32-4.

- PrepChem.com. (n.d.). Synthesis of melamine monohydrochloride.

- Pearson+. (n.d.). Analyze the reaction mechanism when methylamine interacts with hy... | Study Prep.

- ChemicalBook. (n.d.). Melamine synthesis.

- Organic Syntheses. (n.d.). trimethylamine hydrochloride.

- PubMed. (2013). Analytical methods for the evaluation of melamine contamination.

- ChemicalBook. (n.d.). Methylamine hydrochloride synthesis.

- Standard Operating Procedure. (n.d.).

- ECHEMI. (n.d.). Solubility Of Melamine Overview Clearly.

- Sci-Hub. (2012). Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agents.

- Physics Forums. (2010). Solution for Melamine: Why is My Solution Solid?.

- USDA Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Melamine by LC/MS/MS (Extended Method).

- SpringerLink. (2025). Methods for the analysis of melamine and related compounds in foods: A review.

- PMC - NIH. (n.d.). Recent developments in the detection of melamine.

- PubChem. (n.d.). Melamine | C3N3(NH2)3 | CID 7955.

- Wikipedia. (n.d.). Melamine.

- ResearchGate. (2019). Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K.

- Werner, J. (n.d.). Reaction Mechanism of Melamine Resins.

- Acta Physico-Chimica Sinica. (n.d.). Enthalpy of Formation, Heat Capacity and Entropy of Melamine.

- Agilent. (2012). Determination of Melamine and Its Analogues from Powdered Infant Milk Using Polymeric Solid Phase Extraction.

- ResearchGate. (2025). (PDF) REACTION MECHANISM OF MELAMINE RESINS.

- Shandong Huali Chemical Co., Ltd. (n.d.). Melamine.

- Slideshare. (n.d.). INDUSTRIAL PRODUCTION OF MELAMINE Final | PDF.

- Phoenix Equipment. (n.d.). Melamine Production: A Chemical Processing Overview.

- Sigma-Aldrich. (n.d.). Methylamine hydrochloride synthesis.

- IRIS Unime. (2013). Thermodynamic properties of melamine (2,4,6-triamino-1,3,5-triazine) in aqueous solution. Effect of ionic medium, ionic strength and temperature on the solubility and acid–base properties.

- NIST WebBook. (n.d.). This compound.

- Wiley Online Library. (n.d.). melamine and derivatives of melamine.

- Google Patents. (n.d.). US20070015919A1 - Process for gently cooling and crystallizing melamine from a melamine melt or from the gaseous phase.

- Royal Society of Chemistry. (n.d.). Mechanism of the pH-induced aggregation reaction between melamine and phosphate.

- Google Patents. (n.d.). CN1260217C - Process for obtaining crystalline melamine from melamine melt.

- University of Utah. (n.d.). Acid Handling.

- ResearchGate. (n.d.). 1 H-NMR spectra of the melamine M with (a) dendron CzA1, complex M-CzA1....

- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.

- Flinn Scientific. (n.d.). Acid Safety.

- Toronto Tribune. (2024). Safety Precautions When Handling Hydrochloric Acid.

- ChemicalBook. (n.d.). Melamine(108-78-1) 13C NMR spectrum.

- Wikipedia. (n.d.). Urea.

- ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride.

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. This compound (626-32-4) for sale [vulcanchem.com]

- 3. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 4. Melamine-Shandong Huali Chemical Co., Ltd. [hualihg.com]

- 5. This compound [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 11. flinnsci.com [flinnsci.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. thetorontotribune.com [thetorontotribune.com]

An In-depth Technical Guide to the Physicochemical Properties of Melamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Melamine hydrochloride, the salt form of the industrial chemical melamine, presents a unique set of physicochemical properties that differentiate it from its parent compound. This technical guide provides a comprehensive overview of these properties, offering a foundational resource for researchers in materials science, drug development, and analytical chemistry. The guide delves into the synthesis, solubility, thermal stability, and analytical characterization of this compound, presenting both theoretical understanding and practical experimental protocols.

Introduction: The Rationale for this compound

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound widely utilized in the production of thermosetting plastics, laminates, and flame retardants.[1] However, its low solubility in aqueous and many organic solvents can limit its application in certain formulations. The formation of this compound (C₃H₇ClN₆) through the protonation of one of melamine's primary amine groups by hydrochloric acid significantly alters its physicochemical characteristics, most notably enhancing its aqueous solubility.[2] This modification opens avenues for its use in novel applications, including as a crosslinking agent in aqueous-based coatings and potentially in pharmaceutical formulations.[2] Understanding the detailed physicochemical properties of this compound is therefore paramount for its effective utilization and for the development of robust analytical methods for its characterization.

Molecular Structure and Basic Properties

The conversion of melamine to its monohydrochloride salt is a simple acid-base reaction where one of the six primary amine protons of the triazine ring is protonated.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇ClN₆ | [3] |

| Molecular Weight | 162.58 g/mol | [2] |

| IUPAC Name | 1,3,5-triazine-2,4,6-triamine;hydrochloride | |

| CAS Number | 626-32-4 | [3] |

Synthesis and Purification of this compound

The synthesis of this compound is a straightforward acid-base reaction. However, careful control of stoichiometry and reaction conditions is crucial to prevent the formation of di- and tri-hydrochloride salts.[2]

Reaction Mechanism

The reaction involves the protonation of a nitrogen atom on one of the amino groups of the melamine molecule by hydrochloric acid.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of melamine monohydrochloride.

Materials:

-

Melamine (C₃H₆N₆)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Reaction flask with magnetic stirrer and reflux condenser

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Suspend melamine in deionized water in the reaction flask with stirring. A typical concentration is around 10-15% w/v.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the melamine suspension. The reaction is exothermic, and the temperature should be monitored.

-

Heat the mixture to 60-80°C and maintain for 1-2 hours to ensure complete reaction.[2] The solution should become clear as the this compound dissolves.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or excess acid.

-

Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.

Causality Behind Experimental Choices:

-

Dropwise addition of HCl: Prevents localized overheating and potential side reactions.

-

Heating: Increases the reaction rate and ensures complete dissolution of the product.

-

Slow cooling: Promotes the formation of larger, purer crystals.

-

Washing with cold water: Minimizes the loss of the product, which is more soluble in warm water.

Physicochemical Properties

Solubility

The protonation of melamine significantly increases its polarity and, consequently, its solubility in polar solvents, particularly water.

| Solvent | Solubility (at 20°C) | Notes | Source(s) |

| Water | 15-20 g/L (estimated) | Significantly higher than melamine (3.1 g/L). | [2] |

| Ethanol | Slightly soluble | Expected to be more soluble than melamine (0.6 g/L). | [4] |

| Methanol | Slightly soluble | Similar to ethanol. | |

| Acetone | Insoluble | Similar to melamine. | [4] |

pKa

The pKa of the conjugate acid of melamine is reported to be 5.0.[5] This indicates that melamine is a weak base. In this compound, one of the amino groups is protonated. The pKa of this compound itself will be slightly different but is expected to be in a similar range, reflecting the equilibrium between the protonated and neutral forms in solution.

Crystalline Structure and Polymorphism

While a definitive single-crystal X-ray diffraction study for this compound was not found in the public literature, studies on related melamine salts, such as melamine cyanurate, reveal layered structures stabilized by extensive hydrogen bonding.[2] It is hypothesized that this compound adopts a similar layered arrangement, with chloride ions situated between protonated melamine sheets. The protonation of the triazine ring is expected to disrupt the π-π stacking observed in pure melamine, contributing to its increased solubility.[2]

Thermal Stability

Thermal analysis provides critical information regarding the stability and decomposition profile of this compound.

-

Differential Scanning Calorimetry (DSC): DSC analysis of this compound is expected to show an endothermic peak corresponding to its decomposition. An estimated decomposition temperature is around 250°C.[2] This is significantly lower than that of melamine, which decomposes at temperatures above 300°C.[2]

-

Thermogravimetric Analysis (TGA): TGA would likely show a primary weight loss step corresponding to the loss of HCl gas, followed by the decomposition of the resulting melamine.

Caption: Proposed thermal decomposition pathway of this compound.

Hygroscopicity

While specific data on the hygroscopicity of this compound is limited, amine hydrochloride salts, in general, can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. Proper storage in a dry environment is therefore recommended to maintain the integrity of the compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and properties of this compound.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary and protonated amine groups.

-

N-H bending: Vibrations around 1650 cm⁻¹.

-

Triazine ring vibrations: Characteristic peaks in the 1400-1600 cm⁻¹ and 810 cm⁻¹ regions. The protonation of an amine group is expected to cause shifts in the N-H stretching and bending frequencies compared to melamine. An IR spectrum is available from the NIST WebBook.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like D₂O would show a signal for the non-exchangeable protons on the triazine ring and potentially a broad signal for the amine protons.

-

¹³C NMR: The carbon NMR would show a characteristic signal for the carbon atoms in the triazine ring. The chemical shift would be influenced by the protonation state of the adjacent nitrogen atoms.

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful tools for the separation and quantification of this compound.

-

Reversed-Phase HPLC: While melamine is a polar compound, ion-pairing agents can be used to enhance its retention on C18 columns.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the analysis of polar compounds like melamine and its salts.

-

Ion-Exchange Chromatography: Cation-exchange chromatography can be effectively used to separate the protonated melamine cation.

Experimental Protocol: HPLC-UV Method for Melamine Analysis (Adaptable for Hydrochloride)

This protocol is based on established methods for melamine analysis and can be adapted for its hydrochloride salt.[2][7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

Procedure:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).

-

Set the UV detector to a wavelength of approximately 240 nm.[7]

-

Inject the standards and the sample solution.

-

Quantify the this compound concentration based on the peak area and the calibration curve.

Sources

Melamine Hydrochloride: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Melamine hydrochloride (C₃H₇ClN₆), the hydrochloride salt of 1,3,5-triazine-2,4,6-triamine, is a chemical compound that, while sharing the triazine core of its parent molecule, melamine, possesses distinct physicochemical properties that make it a subject of interest in various scientific domains. The protonation of one of the amino groups on the melamine ring leads to a significant increase in its aqueous solubility, a feature that differentiates it from the sparingly soluble melamine. This guide provides an in-depth exploration of this compound, from its fundamental chemical and physical characteristics to its synthesis, analytical characterization, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

This document aims to serve as a practical resource, offering not only theoretical knowledge but also actionable experimental protocols and data interpretation insights. The information presented herein is curated to support endeavors in organic synthesis, materials science, and pharmaceutical research, where the unique properties of this compound can be leveraged.

Chemical and Physical Properties

The addition of a hydrochloride moiety to the melamine structure imparts significant changes to its physical and chemical characteristics. A comprehensive summary of these properties is presented in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 626-32-4 | |

| Molecular Formula | C₃H₇ClN₆ | |

| Molecular Weight | 162.58 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | Estimated 220–250°C (decomposes) | |

| Water Solubility | Estimated 15–20 g/L (at 20°C) | |

| Solubility in Organic Solvents | Soluble in hot ethylene glycol, glycerol, and pyridine. Slightly soluble in ethanol (0.6 g/L at 30°C) and acetone (0.3 g/L). Insoluble in ethers, carbon tetrachloride, and benzene. | |

| IUPAC Name | 1,3,5-triazine-2,4,6-triamine;hydrochloride |

The increased water solubility of this compound compared to melamine (3.1 g/L at 20°C) is a direct consequence of the protonation of an amino group, which disrupts the extensive hydrogen bonding network present in solid melamine and allows for more favorable interactions with water molecules.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward acid-base reaction. Below are two detailed protocols for its preparation in a laboratory setting.

Protocol 1: Synthesis from Melamine and Hydrochloric Acid in Water

This protocol is adapted from a general procedure for the formation of amine hydrochlorides.

Materials:

-

Melamine (C₃H₆N₆)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Set up the three-neck flask with the mechanical stirrer, thermometer, and reflux condenser.

-

Add 63 grams of melamine to the flask.

-

Slowly add 500 grams of 37.7% hydrochloric acid to the flask while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.

-

Allow the reaction flask to cool to room temperature and leave it to stand for 16-17 hours to allow for crystallization.

-

Filter the resulting solid product using a Büchner funnel and wash it with 300 mL of deionized water.

-

Dry the washed product in an oven at 110°C for 20 hours to obtain melamine monohydrochloride.

Expected Yield: Approximately 71 grams (87.4%).

Protocol 2: Alternative Synthesis with pH Control

This method emphasizes precise pH control to prevent the formation of polyhydrochlorides.

Materials:

-

Melamine (C₃H₆N₆)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Beaker or flask

-

Stir plate and stir bar

-

pH meter

-

Dropping funnel

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Suspend melamine in deionized water in a beaker with a stir bar.

-

Heat the suspension to 60–80°C to aid dissolution.

-

Slowly add concentrated HCl dropwise from a dropping funnel while monitoring the pH of the solution. Maintain the pH below 2.5 to ensure complete protonation.

-

Once the addition is complete and the pH is stable, cool the solution in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration and dry them under vacuum.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of synthesized this compound is crucial for ensuring its purity and identity. A combination of spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The formation of the hydrochloride salt can be confirmed by changes in the IR spectrum compared to melamine. The N-H stretching vibrations of the free amine groups in melamine (around 3400 cm⁻¹) are expected to shift to lower wavenumbers (around 2800 cm⁻¹) upon protonation. The characteristic triazine ring vibrations would remain largely unaffected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon signals of the triazine ring are expected to be in the range of 165–170 ppm and should not be significantly affected by the protonation of the amine groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated melamine cation at m/z 127.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for its quantification.

Recommended HPLC Method:

-

Column: A strong cation exchange (SCX) column is well-suited for the analysis of the protonated melamine. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

-

Mobile Phase: A typical mobile phase for an SCX column would be an ammonium dihydrogen phosphate buffer at a pH of 3.0. For a HILIC column, a mixture of acetonitrile and an aqueous buffer like ammonium acetate is effective.

-

Detection: UV detection at a wavelength of 218 nm is appropriate for this compound.

-

Sample Preparation: The sample should be dissolved in the mobile phase for analysis.

LC-MS/MS for Trace Analysis: For sensitive detection and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly useful for detecting trace amounts of this compound in complex matrices.

Caption: Analytical workflow for this compound characterization.

Applications in Research and Drug Development

The unique properties of melamine and its derivatives have led to their exploration in various applications, including drug delivery.

Dendrimers for Drug Delivery: Melamine-based dendrimers have been investigated as carriers for anticancer drugs like methotrexate and 6-mercaptopurine. These dendrimers can encapsulate the drug molecules, increasing their solubility and reducing their organ toxicity. A study showed a significant reduction in hepatotoxicity when these drugs were administered with a melamine-based dendrimer. The amine-rich nature of melamine-based dendrimers also makes them suitable for drug conjugation.

Potential as a Counter-ion: The hydrochloride form of a drug is a common strategy in pharmaceuticals to improve solubility and stability. While not extensively documented, this compound could potentially be explored as a counter-ion in specific drug formulations where the triazine core might offer additional benefits, such as specific interactions or controlled release properties.

Safety and Handling

Hazards:

-

Melamine: Suspected of causing cancer and may damage fertility or the unborn child. May cause damage to the urinary tract through prolonged or repeated exposure.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound presents itself as a compound of significant interest for researchers and scientists. Its enhanced aqueous solubility over its parent compound, coupled with the chemical versatility of the triazine ring, opens up avenues for its application in diverse fields, from materials science to drug development. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, along with insights into its potential applications and safety considerations. It is hoped that this technical resource will facilitate further research and innovation involving this compound.

References

- PrepChem. (n.d.). Synthesis of melamine monohydrochloride.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- PrepChem. (n.d.). Synthesis of melamine monohydrochloride.

- LookChem. (n.d.). Cas 626-32-4,this compound.

- PubChem. (n.d.). 1,3,5-Triazinane-2,4,6-triimine--hydrogen chloride (1/1).

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 626-32-4).

- USDA Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Melamine by LC/MS/MS (Extended Method).

- Vlasova, E. N., et al. (2019). Reduction of drug toxicity using dendrimers based on melamine. PubMed.

Solubility of melamine hydrochloride in water and organic solvents

An In-depth Technical Guide to the Solubility of Melamine Hydrochloride in Water and Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, the salt derived from the industrially significant compound melamine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the solubility of this compound in aqueous and various organic media. We explore the fundamental physicochemical principles governing its dissolution, including the profound effects of pH and temperature. This guide furnishes detailed, replicable experimental protocols for solubility determination, ensuring scientific integrity and enabling researchers to validate and expand upon the findings presented. Quantitative data are systematically organized into comparative tables, and key conceptual and experimental workflows are illustrated with diagrams to facilitate a deeper understanding.

Introduction: From Melamine to its Hydrochloride Salt

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich heterocyclic aromatic compound built upon a triazine backbone.[1] Its planar structure, featuring three primary amine groups, facilitates extensive intermolecular hydrogen bonding and π-π stacking.[1] These strong non-covalent interactions are responsible for melamine's characteristically low solubility in water (approximately 3.1 g/L at 20°C) and most common organic solvents.[1][2]

The conversion of melamine into its hydrochloride salt marks a significant alteration of its chemical identity and physical properties. This transformation is achieved through a straightforward acid-base reaction where one of the exocyclic amine groups of the melamine molecule is protonated by hydrochloric acid (HCl).[1]

Reaction: C₃H₆N₆ + HCl → [C₃H₇N₆]⁺Cl⁻

This protonation disrupts the highly ordered, hydrogen-bonded crystal lattice of melamine.[1] The introduction of an ionic charge fundamentally changes the compound's interaction with solvent molecules, leading to a dramatic increase in its aqueous solubility. This enhanced solubility is a common characteristic of amine hydrochlorides and is pivotal for its application in various fields, such as in the synthesis of aqueous coatings and potentially in pharmaceutical formulations requiring pH-dependent dissolution.[1]

Comparative Physicochemical Properties

The conversion to a hydrochloride salt modifies several key properties of the parent melamine molecule. A comparative summary is presented below.

| Property | Melamine | This compound (Theoretical/Estimated) |

| Molecular Formula | C₃H₆N₆ | C₃H₇ClN₆[1] |

| Molecular Weight | 126.12 g/mol [3] | 162.58 g/mol [1][4] |

| Appearance | White monoclinic crystals[2] | White crystalline powder[5] |

| Melting Point | >300°C (sublimes)[1][2] | ~220–250°C (decomposes)[1] |

| Water Solubility (20°C) | 3.1 g/L[2] | 15–20 g/L[1] |

| pKa (of conjugate acid) | 5.0[1] | N/A |

Aqueous Solubility of this compound

The most significant change upon converting melamine to its hydrochloride salt is the substantial increase in its solubility in water. The estimated solubility of this compound is between 15-20 g/L at 20°C, a 5 to 6-fold increase over melamine.[1] This enhancement is attributed to the ionic nature of the salt, which readily dissociates in a polar solvent like water, allowing for strong ion-dipole interactions.

The Critical Role of pH

The solubility of melamine and its salts is profoundly dependent on the pH of the aqueous medium.[2][6] Melamine, being a weak base, exhibits increased solubility under acidic conditions due to its protonation and conversion to the more soluble salt form.[2][3][7] For this compound, this pH dependency is equally critical.

-

Low pH (Acidic): In highly acidic solutions (pH < 4), the equilibrium is strongly shifted towards the protonated melamine cation. The presence of a common ion (Cl⁻) from the hydrochloric acid used for pH adjustment might slightly suppress solubility, but the protonation effect is far more dominant. At a pH of 4, the solubility of melamine is reported to be as high as 262 g/L.[7]

-

Neutral to Alkaline pH: As the pH increases towards neutral and into the alkaline range, the protonated melamine cation ([C₃H₇N₆]⁺) will deprotonate to form the free base, melamine (C₃H₆N₆). Because the free base is significantly less soluble, precipitation of melamine from the solution will occur. Therefore, maintaining a sufficiently acidic pH is crucial for keeping this compound dissolved in water.

Effect of Temperature

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the polarity of the solvent and its ability to interact with the ionic salt. Data for this compound is sparse, but reasonable predictions can be made based on the behavior of melamine and analogous amine hydrochlorides.

Melamine itself is generally insoluble in nonpolar solvents like benzene and carbon tetrachloride but shows some solubility in more polar organic solvents such as hot ethylene glycol, glycerol, and pyridine.[2]

The table below summarizes the known and inferred solubility characteristics of this compound in a range of organic solvents.

| Solvent Class | Solvent | Solubility of Melamine | Solubility of this compound (Inferred/Known) | Rationale for Inference |

| Polar Protic | Ethanol | 0.6 g/L (30°C)[2] | Sparingly soluble to soluble | The hydroxyl group can hydrogen bond with the salt, but the lower dielectric constant compared to water limits dissociation. Methylamine hydrochloride is soluble in ethanol.[8] |

| Methanol | Soluble[3][6] | Sparingly soluble to soluble | Similar to ethanol, capable of hydrogen bonding. | |

| Acetic Acid | Soluble[2] | Soluble | The acidic nature ensures the melamine remains protonated, and the solvent is highly polar. | |

| Polar Aprotic | Acetone | 0.3 g/L (30°C)[2] | Insoluble | Lacks hydrogen-bond donating ability to solvate the chloride anion effectively. Methylamine hydrochloride is insoluble in acetone.[8] |

| Dimethylformamide (DMF) | 0.1 g/L (30°C)[2] | Sparingly soluble | High polarity may allow for some dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Soluble[9][10] | Sparingly soluble | High polarity may allow for some dissolution. | |

| Nonpolar | Chloroform | Insoluble | Insoluble | Cannot effectively solvate the charged ions. Methylamine hydrochloride is insoluble in chloroform.[8] |

| Diethyl Ether | Insoluble | Insoluble | Low polarity and inability to form strong interactions with the salt. Methylamine hydrochloride is insoluble in diethyl ether.[8] | |

| Benzene | Insoluble[2] | Insoluble | Nonpolar solvent cannot overcome the lattice energy of the ionic salt. |

Experimental Determination of Solubility

To ensure trustworthiness and provide a self-validating system, a robust experimental protocol is essential for determining the solubility of this compound. The isothermal equilibrium method is a standard and reliable approach.

Principle

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the liquid phase is measured. This concentration represents the solubility at that specific temperature.

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker incubator).

-

Causality: Using an excess of the solid ensures that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.

-

-

Equilibration:

-

Agitate the mixture vigorously (e.g., using a magnetic stirrer or orbital shaker) at a precisely controlled constant temperature for a predetermined period (typically 24-48 hours).

-

Periodically take samples of the supernatant, filter, and measure the concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Causality: Continuous agitation prevents concentration gradients and ensures the entire system reaches thermal and chemical equilibrium. A sufficient time frame is critical to ensure the dissolution process has completed.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE or nylon filter).

-

Causality: Filtration is a critical step to ensure that no undissolved solid particles are transferred into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of melamine in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method, often with UV detection. A calibration curve must be prepared using standards of known concentration.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtered supernatant and weigh the remaining solid residue. This method is simpler but may be less accurate for low solubilities.

-

-

Causality: Using a validated, quantitative analytical method with proper calibration ensures the accuracy and reliability of the final solubility measurement.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Governing Principles and Mechanistic Insights

The solubility behavior of this compound is dictated by a balance of intermolecular forces and thermodynamic principles.

Dissolution Mechanism

Caption: Thermodynamic cycle of this compound dissolution.

-

Lattice Energy: Energy must be supplied to overcome the strong electrostatic forces (ionic bonds) and hydrogen bonds holding the [C₃H₇N₆]⁺ and Cl⁻ ions together in the crystal lattice. This is an endothermic process (ΔH_lattice > 0).

-

Solvation Energy: Energy is released when the individual ions are solvated (surrounded) by solvent molecules. In water, the positive [C₃H₇N₆]⁺ ion interacts with the partial negative charge on the oxygen atoms, while the Cl⁻ anion interacts with the partial positive charges on the hydrogen atoms (ion-dipole interactions). This is an exothermic process (ΔH_solvation < 0).

Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice. The high polarity and hydrogen-bonding capability of water make it an excellent solvent for this compound because it provides a large, favorable solvation energy.

Conclusion

The conversion of melamine to this compound profoundly enhances its aqueous solubility, a change primarily driven by the introduction of an ionic character and the disruption of the parent molecule's extensive hydrogen-bonding network. This solubility is highly dependent on pH, with acidic conditions being necessary to maintain the protonated, soluble form of the molecule. While solubility in organic solvents is limited, polar protic solvents offer some potential for dissolution. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to understand, predict, and experimentally verify the solubility of this compound, facilitating its effective use in various scientific and industrial applications.

References

- Vulcanchem. (n.d.). This compound - 626-32-4.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 626-32-4).

- LookChem. (n.d.). Cas 626-32-4, this compound.

- National Center for Biotechnology Information. (n.d.). 1,3,5-Triazinane-2,4,6-triimine--hydrogen chloride (1/1). PubChem.

- PrepChem.com. (n.d.). Synthesis of melamine monohydrochloride.

- Solubility Of Melamine Overview Clearly. (n.d.).

- Solubility of Things. (n.d.). Melamine.

- ChemicalAid. (n.d.). methylamine hydrochloride.

- Physics Forums. (2010, January 9). Solution for Melamine: Why is My Solution Solid?.

- American Chemical Society. (n.d.). Melamine and derivatives of melamine.

- Solubility of Things. (n.d.). Melamine.

- Lubczak, J., & K-Habrat, S. (n.d.). Prospects of using melamine solutions in reactive solvents in polymer technology.

- Robin, A., et al. (n.d.). Electronic Supplementary Information 1 Crystal engineering with copper and melamine.

Sources

- 1. This compound (626-32-4) for sale [vulcanchem.com]

- 2. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,3,5-Triazinane-2,4,6-triimine--hydrogen chloride (1/1) | C3H7ClN6 | CID 522066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 626-32-4,this compound | lookchem [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. physicsforums.com [physicsforums.com]

- 8. methylamine hydrochloride [chemister.ru]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Melamine Hydrochloride in a Research Setting

This guide provides an in-depth examination of the safety protocols and handling procedures for melamine hydrochloride (C₃H₇ClN₆). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a foundational understanding of risk mitigation. By integrating toxicological data with practical, field-proven protocols, this guide aims to create a self-validating system of safety for laboratory personnel.

Section 1: Hazard Identification and Toxicological Profile

This compound, the salt of melamine, is a white crystalline powder used as a chemical intermediate.[1] While its acute toxicity is relatively low, the primary risks are associated with chronic exposure and its potential for causing severe, long-term health effects.[2][3] The hydrochloride moiety may introduce additional risks, such as the potential for metabolic acidosis upon in vivo liberation of hydrochloric acid.[4]

A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the first step in safe handling.

GHS Hazard Classification

The hazards of this compound are primarily driven by the melamine component. The following table summarizes its GHS classification, which is critical for labeling and risk assessment.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[5][6][7][8] | |

| Reproductive Toxicity | 2 | H361f: Suspected of damaging fertility[5][6][7][9] | |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Urinary Tract) through prolonged or repeated exposure[5][6][7][10] | |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

*Note: Hazards H302, H315, H319, and H335 are listed for the closely related compound methylamine hydrochloride and are plausible for this compound due to its nature as an amine salt.[11] Direct skin, eye, and respiratory irritation are also noted for melamine.[9][12][13]

Toxicological Insights: The "Why" Behind the Hazards

The primary toxicological concern with melamine is its effect on the renal system. Ingesting large amounts can lead to the formation of insoluble crystals in the urine, resulting in kidney stones, renal failure, and, in severe cases, death.[3][14] This effect is exacerbated when melamine is co-ingested with its analogue, cyanuric acid, but can also occur with high doses of melamine alone, particularly in infants, through the formation of melamine-uric acid stones.[3] The International Agency for Research on Cancer (IARC) classifies melamine in Group 2B as "possibly carcinogenic to humans," based on findings of bladder carcinomas in male rats at high doses.[6][9]

The classification for reproductive toxicity stems from animal studies indicating potential damage to fertility.[5][9] Therefore, all handling procedures must be designed to minimize any possibility of ingestion, inhalation, or skin absorption, thereby preventing both acute irritation and chronic systemic effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The goal is to create a physical barrier between the researcher and the chemical, preventing exposure.

Engineering Controls: The First Line of Defense

-

Certified Chemical Fume Hood: All work involving the weighing or transfer of solid this compound, or the handling of its solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains the fine powder and prevents inhalation of aerosolized particles.[5]

-

Local Exhaust Ventilation: For procedures where a full fume hood is impractical, dedicated local exhaust ventilation (e.g., a snorkel hood) must be positioned directly over the work area to capture any dust generated.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be based on a thorough risk assessment of the specific tasks being performed. The following table provides a baseline for PPE requirements.

| Body Part | Required PPE | Standard / Specification | Rationale |

| Eyes/Face | Safety Goggles | ANSI Z87.1 / EN 166 | Protects against dust particles and splashes. Standard safety glasses are insufficient.[9][11][13] |

| Face Shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required when handling larger quantities or when there is a significant risk of splashing.[15] | |

| Hands | Nitrile or Neoprene Gloves | ASTM F1671 | Provides a chemical-resistant barrier. Double-gloving is recommended when handling significant quantities. Gloves must be inspected before use and removed without touching the outer surface.[9][13][16] |

| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination. Should be buttoned completely.[9] |

| Chemical-Resistant Apron | N/A | Recommended when handling larger volumes of solutions to protect against spills.[15] | |

| Respiratory | N95 Dust Mask (or higher) | NIOSH or CEN approved | Required when engineering controls (fume hood) are not available or as a secondary precaution during weighing of the powder to prevent inhalation of fine particulates.[5][9][12][13] |

Section 3: Workflow for Safe Handling and Experimentation

Adherence to a strict, validated workflow is critical for ensuring safety. The following diagram and protocol outline the lifecycle of this compound within the laboratory, from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a self-validating system for safely preparing a solution of this compound.

-

Pre-Operation Checklist:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Assemble all necessary equipment: this compound, beaker, graduated cylinder, spatula, magnetic stir bar, stir plate, wash bottle with deionized water, and a labeled container for the final solution.

-

Don all required PPE as specified in Section 2.2 (goggles, lab coat, nitrile gloves).

-

-

Weighing and Transfer (Inside Fume Hood):

-

Place a weigh boat on an analytical balance inside the fume hood and tare it.

-

Carefully open the this compound container. Avoid creating airborne dust.

-

Using a clean spatula, slowly transfer the required amount of solid into the weigh boat. Causality: Slow transfer minimizes the aerosolization of fine particles, a primary inhalation risk.

-

Securely close the primary container and place it to the side.

-

-

Solubilization (Inside Fume Hood):

-

Place the magnetic stir bar into the beaker.

-

Carefully transfer the weighed powder from the weigh boat into the beaker.

-

Add approximately 80% of the final required volume of deionized water.

-

Place the beaker on the stir plate and begin stirring until all solid has dissolved.

-

Transfer the solution to a graduated cylinder and add water to the final desired volume. Transfer to the final, clearly labeled storage container.

-

-

Decontamination and Cleanup:

-

Wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder.[12]

-

Dispose of all contaminated disposable items (weigh boat, paper towels, gloves) into a designated, sealed hazardous waste bag or container.[11]

-

Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface.[13]

-

Wash hands thoroughly with soap and water.[13]

-

Section 4: Storage and Waste Management

-

Proper Storage: this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight.[5][11] The container must be kept tightly closed to prevent absorption of moisture. It must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[6][12]

-

Waste Disposal: All solid waste (contaminated gloves, weigh boats, paper towels) and unused this compound must be disposed of as hazardous chemical waste.[11] Do not pour solutions down the drain.[5][11] Collect all liquid and solid waste in clearly labeled, sealed containers and follow your institution's guidelines for hazardous waste pickup by a licensed disposal company.[11]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is crucial. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Sources

- 1. lookchem.com [lookchem.com]

- 2. tridhascholars.org [tridhascholars.org]

- 3. Melamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (626-32-4) for sale [vulcanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. proman.org [proman.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. carlroth.com [carlroth.com]

- 9. documentation.oci-global.com [documentation.oci-global.com]

- 10. documentation.oci-global.com [documentation.oci-global.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. MELAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. isnap.nd.edu [isnap.nd.edu]

- 14. eatsonfeetsresources.org [eatsonfeetsresources.org]

- 15. corporate.dow.com [corporate.dow.com]

- 16. proman.org [proman.org]

An In-depth Technical Guide to the Protonation of Melamine and the Synthesis of Melamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

Melamine (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich heterocyclic organic compound, is a versatile precursor in the chemical and materials industry, most notably for the production of melamine-formaldehyde resins.[1] Its basicity, conferred by six nitrogen atoms, allows it to act as a proton acceptor in the presence of acids. This guide provides a detailed technical examination of the protonation of melamine with hydrochloric acid to form melamine monohydrochloride (C₃H₇ClN₆). We will explore the mechanistic principles governing the site of protonation, provide a robust, step-by-step protocol for its synthesis and purification, detail essential analytical techniques for its characterization, and discuss its physicochemical properties and applications. This document is intended for researchers, chemists, and material scientists engaged in organic synthesis and the development of novel materials.

Introduction to Melamine and its Basicity

Melamine is a planar, aromatic molecule featuring a 1,3,5-triazine ring. The structure consists of three endocyclic (ring) nitrogen atoms and three exocyclic primary amine (-NH₂) groups. This arrangement results in a molecule with a high nitrogen content (66% by mass) and significant basicity.[1] The lone pair of electrons on each of the six nitrogen atoms can potentially accept a proton. However, the basicity of the ring and exocyclic nitrogens are not equal. Understanding which nitrogen is preferentially protonated is key to comprehending the reactivity of melamine and the structure of its salts. In aqueous solutions, melamine is a weak base, with the monoprotonated species (MH⁺) being predominant in a pH range of 2 to 6.[2] The pKa of its conjugate acid is approximately 5.0.[3][4]

The Mechanism of Protonation: Ring vs. Exocyclic Nitrogen

A fundamental question in the chemistry of melamine is the site of protonation. Theoretical and experimental studies have concluded that protonation preferentially occurs at one of the endocyclic (ring) nitrogen atoms rather than at an exocyclic amino group.[5][6]

Causality and Rationale:

-

Resonance Stabilization: When a ring nitrogen is protonated, the resulting positive charge is delocalized across the entire triazine ring through resonance. This delocalization significantly stabilizes the conjugate acid (the melaminium ion).

-

Electron Density: The exocyclic amino groups donate electron density into the aromatic triazine ring, increasing the electron density and basicity of the ring nitrogens.

-

Energetic Favorability: Density Functional Theory (DFT) calculations have shown that the melaminium ion protonated at a ring nitrogen is energetically more stable than the species protonated at an amino group by a significant margin (approximately 65.3 kJ mol⁻¹).[5]

The protonation reaction with hydrochloric acid can be represented as:

C₃H₆N₆ + HCl → [C₃H₇N₆]⁺Cl⁻

Below is a diagram illustrating the protonation at a ring nitrogen and the subsequent resonance stabilization of the melaminium cation.

Caption: Figure 1. Protonation of Melamine with HCl.

Synthesis of Melamine Monohydrochloride: A Validated Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of melamine monohydrochloride. The protocol is designed to be self-validating, where the successful outcome is confirmed by the characterization methods outlined in the subsequent section.

Reagents and Materials

-

Melamine (C₃H₆N₆), ≥99% purity

-

Hydrochloric Acid (HCl), 37% w/w (concentrated)

-

Deionized Water

-

Isopropanol (for washing, optional)

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Thermometer or thermocouple

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Drying oven

Experimental Workflow Diagram

Caption: Figure 2. Experimental workflow for synthesis.

Step-by-Step Synthesis Procedure

This protocol is adapted from established laboratory procedures.[7]

-

Reaction Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, reflux condenser, and thermometer. Ensure all glassware is clean and dry.

-

Charging Reagents: In a fume hood, carefully charge the flask with 500 grams of 37.7% hydrochloric acid. Begin stirring and add 63 grams of melamine powder to the acid.[7]

-

Scientist's Insight: Adding the solid melamine to the stirred acid ensures good dispersion and prevents clumping, facilitating a more uniform reaction. The molar ratio is designed to have a slight excess of acid to ensure complete monoprotonation.

-

-

Heating and Reflux: Heat the reaction mixture to reflux using the heating mantle. The mixture will become a clear solution as the melamine reacts and dissolves. Maintain a gentle reflux for 1.5 hours.[7]

-

Scientist's Insight: The reflux period ensures the reaction goes to completion. The elevated temperature increases the reaction rate and the solubility of the product in the reaction medium.

-

-

Crystallization: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Let the mixture stand undisturbed for 16 to 17 hours.[7] A white crystalline precipitate of this compound will form.

-

Scientist's Insight: Slow cooling is crucial for the formation of well-defined, larger crystals, which are easier to filter and result in a purer product. Rapid cooling can trap impurities within a finer precipitate.

-

-

Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the filter cake with 300 mL of deionized water to remove any excess HCl and other water-soluble impurities.[7] An optional wash with a small amount of cold isopropanol can aid in drying.

-

Scientist's Insight: Washing is a critical purification step. Using deionized water removes unreacted acid. The optional isopropanol wash helps to displace the water, leading to faster drying times as isopropanol is more volatile.

-

-

Drying: Carefully transfer the washed product to a pre-weighed glass dish and dry in an oven at 110°C for 20 hours, or until a constant weight is achieved.[7]

-

Yield Calculation: Weigh the final product. A typical yield is approximately 71 grams (87.4% theoretical yield).[7]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

-

Melamine powder can be an irritant upon inhalation or contact with skin or eyes.[1]

Physicochemical Properties and Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following table summarizes key properties and expected analytical results.

| Property / Technique | Melamine (C₃H₆N₆) | This compound (C₃H₇ClN₆) | Rationale for Change |

| Molecular Formula | C₃H₆N₆ | C₃H₇ClN₆ | Addition of one molecule of HCl.[3] |

| Molecular Weight | 126.12 g/mol [1] | 162.58 g/mol [3][8] | Increased mass from HCl addition. |

| Appearance | White crystalline powder[1][4] | White crystalline powder[9] | Physical state is retained. |

| Melting Point | >300 °C (decomposes)[3][10] | ~250 °C (decomposes)[3] | The salt structure has lower thermal stability than the hydrogen-bonded melamine crystal lattice.[3][11] |

| Water Solubility (20°C) | ~3 g/L[3][10] | ~15-20 g/L (estimated)[3] | The ionic nature of the hydrochloride salt significantly increases its polarity and solubility in water.[3] |

| FTIR (N-H stretch) | ~3470, 3420 cm⁻¹[12] | Broadened peaks, shifted to ~2800-3200 cm⁻¹[3] | Formation of R-NH₃⁺ shifts the N-H stretching vibrations to lower wavenumbers due to the increased bond strength. |

| ¹H NMR (in DMSO-d₆) | ~6.8 ppm (-NH₂) | Shifted peaks, new peak for -N⁺H- | Protonation alters the chemical environment of all protons, causing shifts in the NMR spectrum. |

Spectroscopic Analysis: FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming protonation. In melamine, the N-H stretching of the primary amine groups appears as sharp peaks around 3400-3500 cm⁻¹.[12] Upon protonation to form the melaminium ion ([C₃H₇N₆]⁺), the N-H stretches of the newly formed ammonium-like group (both on the ring and exocyclic groups) become broader and shift to a lower frequency, typically in the 2800-3200 cm⁻¹ region.[3] This shift is a definitive indicator of successful salt formation.

Applications and Significance

While melamine itself is widely used in resins and as a fire retardant, this compound serves as a valuable chemical intermediate.[1][9]

-

Formaldehyde-Free Resins: Its increased water solubility and reactivity make it a candidate for developing aqueous-based, formaldehyde-free crosslinking systems for coatings and adhesives.[3]

-

Materials Science: The protonated melaminium cation can be used as a building block in supramolecular chemistry to create novel 2D organic microsheets through controlled self-assembly processes.[13]

-

Organic Synthesis: It acts as a convenient, stable, and easy-to-handle solid source of the melaminium cation for further chemical transformations.[9]

Conclusion

The protonation of melamine is a fundamental acid-base reaction that preferentially occurs on the endocyclic nitrogen atoms of the triazine ring, leading to a resonance-stabilized melaminium cation. The synthesis of this compound is a straightforward and high-yielding laboratory procedure involving the direct reaction of melamine with hydrochloric acid. The resulting salt exhibits distinct physicochemical properties, notably increased water solubility and a characteristic shift in its FTIR spectrum, which serve to validate its successful formation. As a versatile intermediate, this compound holds potential for the development of advanced materials and novel chemical processes.

References

- This compound - LookChem.[Link]

- Methylamine Hydrochloride - Organic Syntheses Procedure.[Link]

- Synthesis of melamine monohydrochloride - PrepChem.com.[Link]

- Reaction Mechanism of Melamine Resins - Werner.[Link]

- Adsorption Structure of Protonated Melamine on Single Crystal Pt Surfaces | Langmuir.[Link]

- Methylamine Hydrochloride Synthesis | PDF | Distillation | Filtr

- Thermal decomposition of the addition compound of melamine with hydrogen peroxide.[Link]

- A computational mechanistic study of the deamination reaction of melamine - ResearchG

- Melamine protonated species in aqueous solutions.

- Melamine - Wikipedia.[Link]

- Exploring the Formation of Metal Melaminates by Deprotonating Melamine in Solid-State Reactions and Investigating Melamine and C - Universität Tübingen.[Link]

- Unraveling the Synthesis of SbCl(C3N6H4): A Metal-Melaminate Obtained through Deprotonation of Melamine with Antimony(III)Chloride - MDPI.[Link]

- Making Methylamine 3 Ways - YouTube.[Link]

- (PDF) REACTION MECHANISM OF MELAMINE RESINS.

- This compound - the NIST WebBook.[Link]

- FTIR spectra of melamine and sam 2, 3, 6.

- Mechanism of Thermal Degradation of Fire-Retardant Melamine Salts - R Discovery.[Link]

- Generation of 2D organic microsheets from protonated melamine derivatives: suppression of the self assembly of a particular dimension by introduction of alkyl chains - Chemical Science (RSC Publishing).[Link]

- Scheme 4 Thermal decomposition of melamine and the formation of graphitic carbon nitride.

- Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC.[Link]

- Melamine - SpectraBase.[Link]

- Urea - Wikipedia.[Link]

- FTIR spectra of melamine and CMCP | Download Scientific Diagram - ResearchG

- Chemical Properties of this compound (CAS 626-32-4) - Cheméo.[Link]

- FTIR spectrum of melamine, melaminium chloride powder, compared with compounds (1), (3), (4).

- Melamine | C3N3(NH2)3 | CID 7955 - PubChem.[Link]

Sources

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (626-32-4) for sale [vulcanchem.com]

- 4. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound [webbook.nist.gov]

- 9. Cas 626-32-4,this compound | lookchem [lookchem.com]

- 10. Melamine CAS#: 108-78-1 [m.chemicalbook.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Generation of 2D organic microsheets from protonated melamine derivatives: suppression of the self assembly of a particular dimension by introduction of alkyl chains - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Melamine Hydrochloride

Introduction: Melamine Hydrochloride - Beyond the Parent Molecule

Melamine (C₃H₆N₆), a 1,3,5-triazine, is a nitrogen-rich compound widely recognized for its role in producing thermosetting melamine-formaldehyde resins and as a fire retardant.[1] Its high thermal stability and nitrogen content are key to these applications. The protonation of melamine's primary amine groups with hydrochloric acid yields this compound (C₃H₇ClN₆), a salt with significantly altered physicochemical properties.[2] This guide provides a comprehensive technical overview of the thermal stability and decomposition pathway of this compound, offering field-proven insights for researchers and drug development professionals who may encounter this or similar compounds.

The primary structural difference, the presence of the hydrochloride salt, fundamentally alters the compound's behavior under thermal stress. Unlike the highly stable parent melamine, which sublimes and decomposes at temperatures above 300°C, this compound exhibits a lower thermal stability threshold.[2][3] Understanding this distinction is critical for applications involving thermal processing, material science, and safety assessments.

This document will elucidate the decomposition mechanism, outline robust analytical methodologies for its characterization, and provide the causal reasoning behind experimental design, ensuring a self-validating and scientifically rigorous approach.

Physicochemical and Thermal Profile

The protonation of a primary amine on the triazine ring disrupts the extensive hydrogen bonding and π-π stacking network that contributes to melamine's low solubility and high melting point.[2] This results in a salt with increased aqueous solubility but compromised thermal stability.

Comparative Properties: Melamine vs. This compound

| Property | Melamine | This compound (Estimated/Theoretical) | Rationale & Significance |

| Molecular Formula | C₃H₆N₆ | C₃H₇ClN₆ | The addition of HCl increases the molecular weight and introduces an ionic character. |

| Melting/Decomposition Point | >300°C (Decomposes)[2] | ~250°C (Decomposes)[2] | The ionic bond is weaker than the covalent and intermolecular forces in pure melamine, leading to an earlier onset of decomposition. This is a critical parameter for material processing. |

| Decomposition Onset (TGA) | ~290-300°C[3] | Estimated ~220-250°C[2] | Thermogravimetric analysis confirms the lower stability of the salt form. |

| Aqueous Solubility (20°C) | 3.1 g/L[2] | 15-20 g/L[2] | Disruption of the hydrogen bonding network by protonation significantly enhances solubility, a key factor for solution-based applications. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a two-stage process. This pathway provides a logical framework for interpreting analytical data.

-

Initial Salt Decomposition: The primary and least thermally stable event is the cleavage of the N-H⁺Cl⁻ bond. This is an endothermic process that liberates gaseous hydrogen chloride (HCl) and regenerates the parent melamine molecule.

C₃H₆N₆·HCl(s) → C₃H₆N₆(s/g) + HCl(g)

-

Melamine Condensation: The newly formed melamine, now in a high-temperature environment, undergoes the well-documented endothermic condensation pathway.[4] This involves the progressive elimination of ammonia (NH₃) to form more thermally stable, higher molecular weight species such as melam, melem, and ultimately, melon.[4][5]

-

2 C₃H₆N₆ → C₆H₉N₁₁ (Melam) + NH₃

-

Further condensation leads to Melem and Melon.

-

This proposed mechanism is supported by differential scanning calorimetry (DSC), which would show an endothermic peak around 250°C corresponding to the initial salt breakdown.[2] Subsequent analysis of the evolved gases and solid residue is required to confirm the secondary condensation steps.

Decomposition Mechanism Visualization

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Analytical Workflow for Characterization

A multi-technique approach is essential for a comprehensive and self-validating analysis of the decomposition process. The data from each instrument should correlate to provide a cohesive narrative of the thermal events.

Experimental Workflow Diagram

Caption: Integrated analytical workflow for studying thermal decomposition.

Experimental Protocols & Data Interpretation

Synthesis of this compound

Expertise & Experience: The synthesis must be conducted under mild conditions to prevent premature decomposition. Precise pH control is crucial to avoid the formation of di- or tri-hydrochloride species, which would complicate the analysis.[2]

Protocol:

-

Suspend melamine (e.g., 63 g) in deionized water (e.g., 300 mL) in a 3-neck flask equipped with a stirrer and condenser.[6]

-

Heat the suspension to 60-80°C to increase the dissolution rate.[2]

-

Slowly add concentrated hydrochloric acid (e.g., 37%) dropwise. Monitor the pH, maintaining it below 2.5 to ensure complete protonation.[2]

-

Reflux the mixture for approximately 1.5 hours.[6]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Filter the resulting white precipitate and wash with deionized water to remove excess acid.

-

Dry the product in a vacuum oven at a temperature below 110°C to prevent decomposition.[6]

-

Validation: Confirm the product identity using Fourier-Transform Infrared Spectroscopy (FTIR) by comparing the spectrum to a known reference[7] and elemental analysis to verify the chlorine content.[6]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone of this investigation, quantifying mass loss as a function of temperature. The choice of heating rate is a trade-off: slower rates (e.g., 5-10 °C/min) provide better resolution of sequential events, while faster rates mimic rapid processing conditions. An inert nitrogen atmosphere is mandatory to prevent oxidative side reactions, isolating the thermal decomposition pathway.

Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the dried this compound sample into a ceramic or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.

-

Record the mass loss (%) and the derivative of mass loss (DTG) as a function of temperature.

Data Interpretation:

-